
N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of benzamide derivatives. TAK-659 has been found to exhibit promising results in preclinical studies for the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B-cells and T-cells. TAK-659 selectively binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the proliferation and survival of cancer cells and activated T-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. TAK-659 also modulates the immune response by suppressing the activation of T-cells and reducing the production of pro-inflammatory cytokines. In addition, TAK-659 has been found to have a favorable pharmacokinetic profile with high oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the risk of off-target effects and toxicity. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, the limitations of TAK-659 include its relatively short half-life and the potential for drug resistance in cancer cells.
Direcciones Futuras
There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its antitumor activity. Another potential direction is the investigation of TAK-659 in the treatment of other autoimmune diseases, such as lupus and psoriasis. Furthermore, the development of more potent and selective BTK inhibitors based on the structure of TAK-659 may lead to the discovery of new therapeutic agents for the treatment of cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-methyl-1-butanol with 4-(chloromethyl)benzonitrile to form N-(3-methylbutyl)-4-chloromethylbenzamide. This intermediate is then reacted with morpholine to form N-(3-methylbutyl)-4-(4-morpholinylmethyl)benzamide. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. TAK-659 has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the activation of T-cells.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)7-8-18-17(20)16-5-3-15(4-6-16)13-19-9-11-21-12-10-19/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNNVOGLWBUDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)
![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)
![{[acetyl(methyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5755710.png)
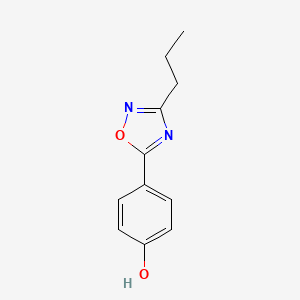
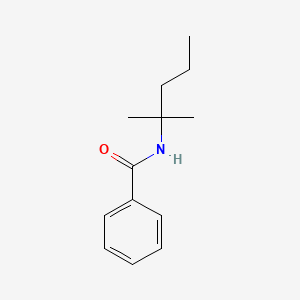
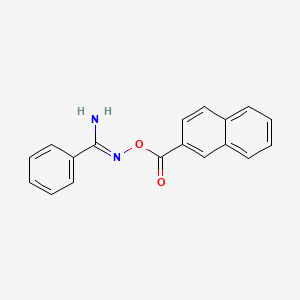
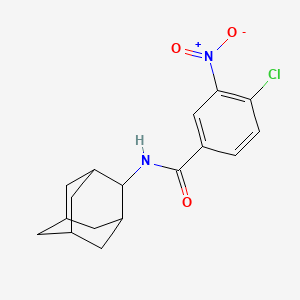

![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)
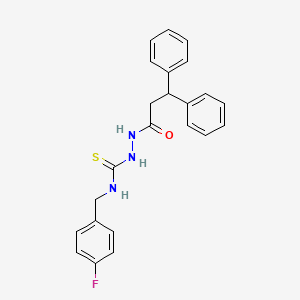
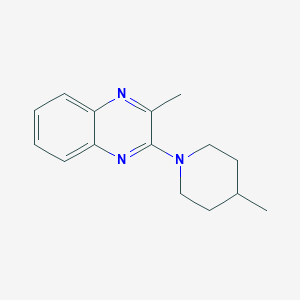
![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
